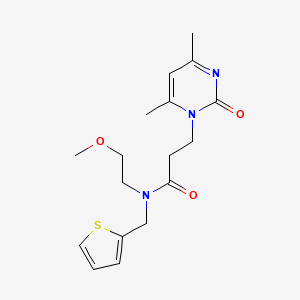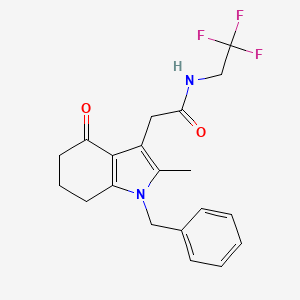![molecular formula C14H18ClN3O B4257787 2-(2-chlorophenoxy)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B4257787.png)
2-(2-chlorophenoxy)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of chlorophenoxy, pyrazolyl, and trifluoroacetate groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with methylamine to produce [2-(2-chlorophenoxy)ethyl]methylamine. The final step involves the reaction of this intermediate with 1-methyl-1H-pyrazole-4-carbaldehyde, followed by the addition of trifluoroacetic acid to yield the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chlorophenoxy)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 2-(2-chlorophenoxy)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties can enhance the performance of products in fields such as agriculture, electronics, and materials science.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(2-chlorophenoxy)ethyl]amine
- [2-(2-chlorophenoxy)ethyl]methylamine
- [1-methyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
Compared to similar compounds, 2-(2-chlorophenoxy)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine stands out due to the presence of the trifluoroacetate group. This group enhances the compound’s stability and reactivity, making it more versatile for various applications.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-17(10-12-9-16-18(2)11-12)7-8-19-14-6-4-3-5-13(14)15/h3-6,9,11H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSBAFQLCCHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)CCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzoyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B4257706.png)
![methyl (2S*,4R*)-1-[4-(cycloheptylamino)-4-oxobutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B4257712.png)
![5-[[3-(2-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B4257721.png)
![1-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-1H-pyrazol-5-yl}methyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B4257736.png)



![5-({[(3-isobutyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl]thio}methyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B4257760.png)
![2-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-{[2-(2-naphthyl)pyrimidin-5-yl]methyl}ethanamine](/img/structure/B4257768.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4257779.png)
![1-[4-(2-furoylamino)-3-methylphenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4257795.png)
![4-[(8-fluoro-2-quinolinyl)carbonyl]-1-methyl-2-piperazinone](/img/structure/B4257805.png)
![3-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}pyridine](/img/structure/B4257810.png)
![1-(3-furoyl)-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4257827.png)
